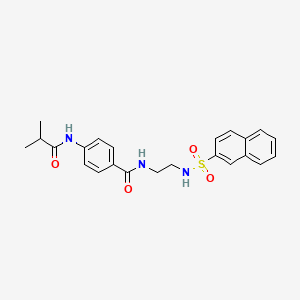

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide, also known as INH-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-cancer properties and has been studied extensively in recent years. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated the synthesis and characterization of sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. These studies often include X-ray structural characterization, NBO and HOMO-LUMO analysis using DFT study to understand the molecular geometry, vibrational frequencies, and stability of these molecules. This foundational work supports applications in drug design, materials science, and chemical synthesis (Sarojini et al., 2012).

Imaging and Diagnostic Applications

Another significant application is in the development of PET imaging agents. For example, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, highlighting their use in diagnostic imaging and the study of disease processes at the molecular level (Wang et al., 2008).

Anticancer Research

Compounds containing the naphthoquinone structure, closely related to the sulfonamide groups, have been synthesized and evaluated for their anticancer activities. Some of these compounds have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents (Ravichandiran et al., 2019).

Photosensitive Materials

The development of photosensitive materials using sulfonamide derivatives, such as those incorporating diazonaphthoquinone as a photosensitive compound, has applications in the fabrication of microelectronic devices. These materials can be used to produce fine patterns necessary for the miniaturization of electronic components (Xiao et al., 2006).

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, edema, and epilepsy (Supuran et al., 2013).

Wirkmechanismus

Target of action

The compound “4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide” belongs to the class of sulfonamides . Sulfonamides are known to have a wide range of biological activities and are often used as antibacterial agents . They are known to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Mode of action

Sulfonamides act as competitive inhibitors of the enzyme involved in the synthesis of folic acid, a crucial component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzyme involved in this pathway, sulfonamides disrupt the production of folic acid, a vital component for bacterial growth and reproduction .

Result of action

The inhibition of folic acid synthesis by sulfonamides results in the inhibition of bacterial growth and reproduction .

Action environment

The action of sulfonamides can be influenced by various environmental factors such as pH and the presence of other substances that can affect their absorption, distribution, metabolism, and excretion .

Eigenschaften

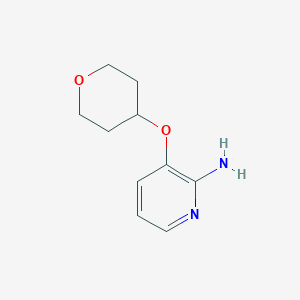

IUPAC Name |

4-(2-methylpropanoylamino)-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-16(2)22(27)26-20-10-7-18(8-11-20)23(28)24-13-14-25-31(29,30)21-12-9-17-5-3-4-6-19(17)15-21/h3-12,15-16,25H,13-14H2,1-2H3,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBEPCGMSKHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)

![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)

![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)

![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2570277.png)